Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Organic Synthesis Polymer Chemistry Building Blocks

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4) is the essential thienothiophene monomer for fabricating low-bandgap conjugated polymers. Its methyl ester group uniquely balances solubility, crystallinity, and HOMO/LUMO energy levels—critical for achieving high charge carrier mobility in OFETs and enhanced light absorption in OPVs. Unlike the free carboxylic acid (CAS 7712-05-2) or fluoro derivatives (CAS 1422007-52-0), this precise structure stabilizes the quinoidal resonance needed for narrow bandgaps. Substitution without rigorous validation leads to film morphology degradation and device failure. Choose this 98% pure, characterization-backed building block for reproducible organic electronics and DSSC research.

Molecular Formula C8H8O2S2
Molecular Weight 200.3 g/mol
CAS No. 7767-60-4
Cat. No. B1588018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
CAS7767-60-4
Molecular FormulaC8H8O2S2
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)CSC2
InChIInChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3
InChIKeyHHUQUYKPAMERGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4): Technical Specifications and Core Applications


Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is a sulfur-containing heterocyclic building block, belonging to the thienothiophene class of compounds . Its molecular structure features a fused thiophene ring system with a methyl ester functional group, enabling its use as a precursor in organic synthesis, particularly for organic electronics and pharmaceutical intermediates . The compound exhibits a reported melting point range of 95.0 to 99.0 °C and a predicted boiling point of 371.2±42.0 °C [1].

Why Generic Substitution of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4) Compromises Device Performance


Within the thienothiophene family, subtle structural variations—such as the presence or absence of the 4,6-dihydro moiety, the nature of the ester group (methyl vs. longer alkyl chains), or the addition of electron-withdrawing substituents like fluorine—profoundly alter the electronic properties of derived polymers and small molecules [1]. For instance, the methyl ester group in this specific compound provides a distinct balance of solubility, crystallinity, and electron affinity compared to its carboxylic acid or larger alkyl ester analogs [2]. Substituting with a close analog like the free carboxylic acid (CAS 7712-05-2) or a fluoro-derivative (CAS 1422007-52-0) without rigorous validation can lead to shifts in HOMO/LUMO energy levels, changes in film morphology, and ultimately degraded performance in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) [3].

Quantitative Differentiation of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4) from Key Analogs


Methyl Ester vs. Carboxylic Acid: Enhanced Synthetic Versatility and Polymerizability

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is a more versatile synthetic intermediate compared to its direct hydrolysis product, 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid (CAS 7712-05-2). While the carboxylic acid can be obtained from the methyl ester via a 78°C KOH/ethanol reflux [1], the ester form is the preferred starting material for further functionalization, such as the synthesis of semiconducting polymers requiring ester solubilizing groups [2]. The methyl ester offers a balance of stability and reactivity that the free acid lacks, avoiding issues with decarboxylation or unwanted side reactions during coupling procedures [3].

Organic Synthesis Polymer Chemistry Building Blocks

Structural Foundation for Low-Bandgap Polymer Design: The 4,6-Dihydrothieno[3,4-b]thiophene Core

The 4,6-dihydrothieno[3,4-b]thiophene core, present in Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, is a critical structural motif for achieving low bandgaps in conjugated polymers [1]. Its proaromatic nature stabilizes the quinoidal resonance form, effectively lowering the bandgap compared to non-fused or differently fused thiophene analogs [2]. For example, polymers incorporating thieno[3,4-b]thiophene units, such as those derived from this building block, have demonstrated power conversion efficiencies (PCEs) exceeding 5% in dye-sensitized solar cells (DSSCs) [3]. This contrasts with polymers lacking this specific fused ring system, which typically exhibit wider bandgaps and inferior charge transport properties [1].

Organic Photovoltaics OFETs Conjugated Polymers

Solubility and Processability: Short Alkyl Ester Advantage

The methyl ester group in Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate imparts a specific solubility profile that is distinct from longer alkyl chain esters (e.g., dodecyl) or the free acid [1]. While not directly compared in a single study, polymer solubility data for related thieno[3,4-b]thiophene copolymers indicate that shorter alkyl chains lead to higher crystallinity and improved charge transport in thin films, whereas longer chains enhance solubility for solution processing [2]. The methyl ester therefore offers a strategic intermediate: it can be used directly for moderate solubility, or serve as a starting point for transesterification to a desired alkyl chain length [3].

Polymer Processing Solubility Film Morphology

Electropolymerization Capability: Morphology Control via Substituent Selection

Thieno[3,4-b]thiophene derivatives, including those with ester substituents, exhibit exceptional electropolymerization capacity, forming conducting polymer films with controlled nanostructures [1]. The choice of substituent on the thienothiophene core directly dictates the morphology of the resulting polymer film. For instance, monomers with hydrocarbon chains, fluorocarbon chains, or aromatic groups have been shown to yield nanocups, hollow microspheres, or dense films, respectively, under templateless electropolymerization conditions [2]. Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, with its specific ester group, can thus be selected to achieve a desired film morphology for applications in sensors, membranes, or electronic devices [1].

Electropolymerization Nanostructures Surface Science

Optimal Research and Industrial Applications for Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS 7767-60-4)


Synthesis of Low-Bandgap Conjugated Polymers for Organic Photovoltaics (OPVs)

This compound serves as an ideal starting material for the synthesis of low-bandgap conjugated polymers used as donor materials in OPVs. Its thieno[3,4-b]thiophene core is known to stabilize quinoidal resonance, reducing the polymer bandgap and enhancing light absorption [1]. The methyl ester group can be retained for solubility or converted to other alkyl esters to tune polymer processability and blend morphology with fullerene or non-fullerene acceptors [2]. This application directly leverages the core structural advantage established in Section 3.

Development of Organic Field-Effect Transistors (OFETs) with Tailored Charge Transport

The compound is a key precursor for synthesizing organic semiconductors for OFETs. By incorporating this building block into polymer backbones, researchers can engineer materials with high charge carrier mobilities [1]. The ability to fine-tune solubility and film morphology through the ester group, as highlighted in Section 3, is critical for optimizing device performance in bottom-gate/top-contact OFET architectures [3].

Fabrication of Nanostructured Conductive Polymer Films via Electropolymerization

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate can be used as a monomer for electropolymerization to create conductive polymer films with controlled surface nanostructures [4]. The specific ester substituent influences the resulting morphology (e.g., nanoporous films), which is valuable for applications in sensors, supercapacitors, and water-repellent coatings [5]. This application scenario directly follows from the electropolymerization capabilities described in Section 3.

Precursor for Dye-Sensitized Solar Cell (DSSC) Sensitizers

Derivatives of this compound, such as ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC), have been successfully employed as conjugated spacers in organic dyes for DSSCs, achieving power conversion efficiencies over 5% [6]. Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate provides a direct synthetic route to these types of sensitizers, enabling further molecular engineering to improve light harvesting and electron injection efficiency [6].

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